2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine
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Overview
Description
2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a piperidine moiety linked to a trimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, which is then coupled with the pyrimidine ring. The trimethoxybenzoyl group is introduced through an esterification or amidation reaction. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the piperidine or pyrimidine rings.
Reduction: This can be used to reduce any nitro groups or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to the specific reaction being performed.
Major Products
The major products of these reactions depend on the specific functional groups being targeted. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups onto the pyrimidine ring.
Scientific Research Applications
2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s bioactive properties make it a candidate for studying cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The trimethoxybenzoyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and thus affecting cell division. The piperidine moiety can enhance the compound’s binding affinity to its targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout properties.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating warts.
Trimetrexate: A dihydrofolate reductase inhibitor with a similar structural motif.
Uniqueness
2-methyl-4-{[1-(3,4,5-trimethoxybenzoyl)piperidin-3-yl]oxy}pyrimidine is unique due to its specific combination of functional groups, which confer distinct bioactive properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-13-21-8-7-18(22-13)28-15-6-5-9-23(12-15)20(24)14-10-16(25-2)19(27-4)17(11-14)26-3/h7-8,10-11,15H,5-6,9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTMYDGYLULKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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